Bmdpc

Description

Bone Marrow-Derived Progenitor Cells (BMDPC) are a subset of stem/progenitor cells originating from the bone marrow, characterized by the expression of surface markers such as CD133 and CD34 (in mature stages) . These cells exhibit high proliferative capacity and play critical roles in vascular repair, inflammation modulation, and tissue regeneration. This compound are mobilized in response to injury (e.g., ischemia, sepsis) and home to damaged tissues, where they exert therapeutic effects through paracrine signaling (e.g., releasing growth factors like VEGF) or, less commonly, direct differentiation into endothelial cells .

In clinical contexts, this compound dysfunction is linked to chronic kidney disease (CKD) and acute respiratory distress syndrome (ARDS). For example, CKD patients exhibit reduced this compound numbers and impaired function, which correlate with increased vascular event risks (hazard ratio: 3.9) . Conversely, this compound administration in ARDS models reduces inflammation, improves gas exchange, and lowers mortality (survival rate: 76.5% vs. 47.1% in controls) .

Properties

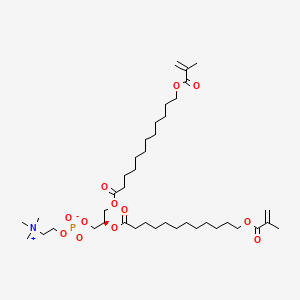

Molecular Formula |

C40H72NO12P |

|---|---|

Molecular Weight |

790 g/mol |

IUPAC Name |

[(2R)-2,3-bis[12-(2-methylprop-2-enoyloxy)dodecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H72NO12P/c1-34(2)39(44)48-29-24-20-16-12-8-10-14-18-22-26-37(42)50-32-36(33-52-54(46,47)51-31-28-41(5,6)7)53-38(43)27-23-19-15-11-9-13-17-21-25-30-49-40(45)35(3)4/h36H,1,3,8-33H2,2,4-7H3/t36-/m1/s1 |

InChI Key |

WSSIZRIQSNMDMW-PSXMRANNSA-N |

Isomeric SMILES |

CC(=C)C(=O)OCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCOC(=O)C(=C)C |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCOC(=O)C(=C)C |

Synonyms |

is(1,2-(methacryloyloxy)dodecanoyl)phosphatidylcholine bis(1,2-methacryloyloxy)dodecanoyl-sn-glycero-3-phosphocholine BMDPC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cell Types

BMDPC share functional and phenotypic overlaps with other endothelial-related cells but exhibit distinct characteristics. Below is a comparative analysis:

2.1 this compound vs. Endothelial Progenitor Cells (EPCs)

- Origin :

- Markers :

- Function :

- Therapeutic Applications :

2.2 this compound vs. Mature Circulating Endothelial Cells (CECs)

- Origin :

- Clinical Significance :

- Role in Disease: this compound dysfunction is partially reversible with dialysis (improved Kt/V ratio) .

2.3 this compound vs. Endothelial Microparticles (EMPs)

- Composition :

- Function :

- Therapeutic Utility: this compound: Actively used in cell therapy trials for ARDS .

Key Research Findings and Data Tables

Table 1: Functional Comparison of this compound and Similar Cells

Table 2: this compound Efficacy in Preclinical ARDS Models

Mechanistic and Clinical Insights

- Paracrine Dominance : this compound primarily act via growth factors (e.g., VEGF, CINC-1) rather than direct differentiation, minimizing integration risks .

- Disease-Specific Dysfunction : In CKD, this compound dysfunction correlates with uremic toxins (e.g., homocysteine) and improves post-dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.